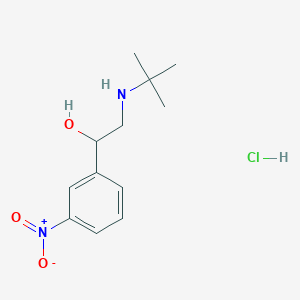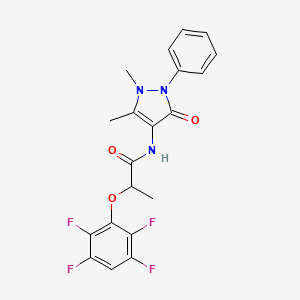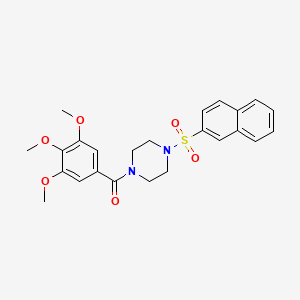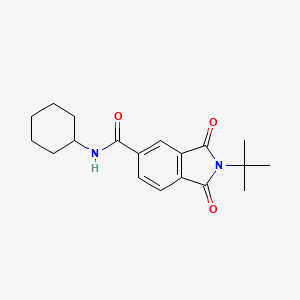
2-(tert-butylamino)-1-(3-nitrophenyl)ethanol hydrochloride
描述
2-(tert-butylamino)-1-(3-nitrophenyl)ethanol hydrochloride, commonly known as Atenolol, is a selective beta-1 adrenergic receptor antagonist drug. It is widely used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. Atenolol has been used for decades due to its high efficacy and safety profile.
作用机制
Atenolol works by selectively blocking beta-1 adrenergic receptors, which are located in the heart and kidneys. By blocking these receptors, Atenolol reduces the heart rate and the force of contraction, thus reducing the workload on the heart. This results in a decrease in blood pressure and an improvement in cardiovascular function.
Biochemical and Physiological Effects:
Atenolol has several biochemical and physiological effects on the body. It reduces the heart rate and the force of contraction, which decreases the workload on the heart. This results in a decrease in blood pressure, which can help prevent cardiovascular events such as heart attack and stroke. Atenolol also reduces the secretion of renin, which is an enzyme that regulates blood pressure. Additionally, Atenolol has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
实验室实验的优点和局限性
Atenolol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable and has a long shelf life. However, Atenolol has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to dissolve in some experiments. Additionally, Atenolol has a relatively low potency, which can require higher doses for some experiments.
未来方向
There are several future directions for Atenolol research. One area of interest is the development of new formulations of Atenolol that can improve its solubility and potency. Another area of interest is the investigation of Atenolol's effects on other physiological systems, such as the immune system and the nervous system. Additionally, there is a need for further research on the long-term safety and efficacy of Atenolol, particularly in special populations such as pregnant women and children.
Conclusion:
Atenolol is a selective beta-1 adrenergic receptor antagonist drug that has been widely used for decades in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. It has several biochemical and physiological effects on the body, including a decrease in blood pressure and an improvement in cardiovascular function. Atenolol has several advantages for lab experiments, but also has some limitations. There are several future directions for Atenolol research, including the development of new formulations and investigations into its effects on other physiological systems.
科学研究应用
Atenolol has been extensively studied for its efficacy and safety in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. It has also been used in the treatment of anxiety disorders, migraine headaches, and alcohol withdrawal syndrome. Atenolol has been shown to reduce the risk of cardiovascular events such as heart attack and stroke, as well as improve overall cardiovascular health.
属性
IUPAC Name |
2-(tert-butylamino)-1-(3-nitrophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-12(2,3)13-8-11(15)9-5-4-6-10(7-9)14(16)17;/h4-7,11,13,15H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNSFFWWJRCSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3944227.png)
![N-phenyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B3944232.png)

![4-[bis(2-hydroxyethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide](/img/structure/B3944252.png)


![6-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3944273.png)
![3-[(4-bromophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3944286.png)
![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B3944300.png)
![2-[2-(3-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3944304.png)
![4-ethyl-8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3944312.png)
![3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B3944314.png)
![1-(2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944324.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-3-ylmethyl)malonamide](/img/structure/B3944325.png)